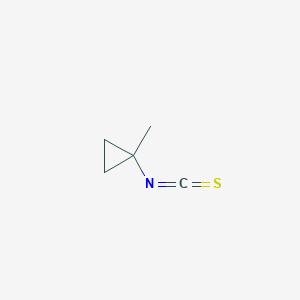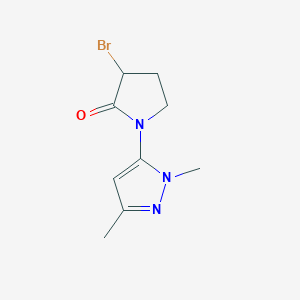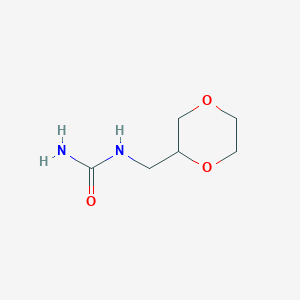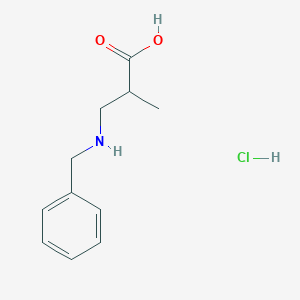
1-Isothiocyanato-1-methylcyclopropane
Overview
Description
1-Isothiocyanato-1-methylcyclopropane is an organic compound with the molecular formula C₅H₇NS It is characterized by a cyclopropane ring substituted with an isothiocyanate group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, under moderate heating (around 40°C) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent and purification techniques, such as column chromatography, are optimized to ensure high yield and purity of the product while minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienes to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene.
Solvents: Benign solvents such as Cyrene™ or γ-butyrolactone.
Major Products Formed:
Thiourea Derivatives: Formed through substitution reactions with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions with dienes
Scientific Research Applications
1-Isothiocyanato-1-methylcyclopropane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-isothiocyanato-1-methylcyclopropane exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, thereby modulating their function. The compound’s ability to inhibit certain enzymes and signaling pathways is of particular interest in the context of its biological activities .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but contains a phenyl group instead of a cyclopropane ring.
Sulforaphane: A naturally occurring isothiocyanate with known anticancer properties.
Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Uniqueness: 1-Isothiocyanato-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. Its structural features make it a valuable compound for the synthesis of novel bioactive molecules and materials .
Properties
IUPAC Name |
1-isothiocyanato-1-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-5(2-3-5)6-4-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSVTWPQJMXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028018-36-1 | |
| Record name | 1-isothiocyanato-1-methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)










![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
